cis-3-Hexenyl formate

Catalog No.
S724906
CAS No.
33467-73-1
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hexenyl formate

CAS Number

33467-73-1

Product Name

cis-3-Hexenyl formate

IUPAC Name

[(Z)-hex-3-enyl] formate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-

InChI Key

XJHQVZQZUGLZLS-ARJAWSKDSA-N

SMILES

CCC=CCCOC=O

solubility

soluble in alcohol, propylene glycol, most fixed oils; practically insoluble in wate

Canonical SMILES

CCC=CCCOC=O

Isomeric SMILES

CC/C=C\CCOC=O

The exact mass of the compound cis-3-Hexenyl formate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, propylene glycol, most fixed oils; practically insoluble in water. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

cis-3-Hexenyl formate (CAS: 33467-73-1) is an unsaturated green leaf volatile (GLV) ester highly valued in the flavor and fragrance industry. Presenting as a colorless liquid with a boiling point of approximately 154–157°C, it is characterized by an exceptionally sharp, ethereal, and green-fruity odor profile reminiscent of unripe apples and fresh vegetables[1]. From a procurement perspective, this compound is prioritized over heavier esters when formulators require an immediate, high-impact top note. Its high volatility and specific chemical reactivity make it a specialized ingredient, demanding precise formulation conditions—such as anhydrous or alcohol-based matrices—to fully leverage its organoleptic properties without premature degradation.

Generic substitution of cis-3-hexenyl formate with its more ubiquitous in-class analog, cis-3-hexenyl acetate, fundamentally alters both processability and application-critical performance. While both are GLV esters, the acetate exhibits roughly half the vapor pressure, resulting in a sweeter, slower-releasing profile that fails to deliver the immediate ethereal snap required for high-impact top notes[1]. Furthermore, formates are inherently more susceptible to hydrolysis than acetates; substituting the formate into a high-water or high-surfactant system where an acetate might normally survive will lead to rapid decomposition into cis-3-hexenol and formic acid [2]. Consequently, buyers must procure the exact formate ester specifically for non-aqueous, alcohol-based, or short-lived spatial applications where its unique volatility and atmospheric kinetics are strictly required.

Vapor Pressure and Top-Note Volatility

Volatility is the primary driver for top-note impact in flavor and fragrance compounding. At 25°C, cis-3-hexenyl formate exhibits a vapor pressure of approximately 2.56 mmHg, whereas the industry-standard comparator, cis-3-hexenyl acetate, registers at only 1.22 mmHg . This greater than two-fold increase in vapor pressure translates to a significantly faster evaporation rate, delivering the sharp, ethereal burst characteristic of the formate ester [1].

Evidence DimensionVapor Pressure at 25°C
Target Compound Data~2.56 mmHg
Comparator Or Baselinecis-3-Hexenyl acetate (~1.22 mmHg)
Quantified Difference>2x higher vapor pressure
Conditions25°C, standard atmospheric conditions

Buyers formulating high-impact fragrances or flavors must select the formate over the acetate to achieve an immediate, sharp top note that rapidly volatilizes upon application.

Gas-Phase Ozonolysis Resistance

For applications exposed to ambient air, stability against atmospheric oxidants is critical. Kinetic studies demonstrate that cis-3-hexenyl formate is significantly more resistant to ozone degradation than heavier esters. The measured bimolecular reaction rate constant for the formate with ozone is (4.06 ± 0.66) × 10^-17 cm3/molecule/s [1]. In contrast, cis-3-hexenyl acetate reacts more rapidly, with a rate constant of (5.77 ± 0.70) × 10^-17 cm3/molecule/s [2].

Evidence DimensionOzone reaction rate constant (k)
Target Compound Data4.06 × 10^-17 cm3/molecule/s
Comparator Or Baselinecis-3-hexenyl acetate (5.77 × 10^-17 cm3/molecule/s)
Quantified Difference~30% lower reactivity to ozone
ConditionsGas phase, 298 K, atmospheric pressure

The formate's lower susceptibility to ozonolysis ensures better scent preservation and a longer environmental half-life in open-air or high-ozone spatial fragrancing applications.

Resistance to Hydroxyl (OH) Radical Degradation

In addition to ozone stability, cis-3-hexenyl formate exhibits superior resistance to daylight-driven hydroxyl (OH) radical oxidation compared to its acetate counterpart. Gas-phase kinetic evaluations reveal an OH reaction rate coefficient for the formate of 4.61 × 10^-11 cm3/molecule/s [1]. The baseline comparator, cis-3-hexenyl acetate, degrades significantly faster under identical conditions, with a rate coefficient of 7.84 × 10^-11 cm3/molecule/s [1].

Evidence DimensionOH radical reaction rate coefficient
Target Compound Data4.61 × 10^-11 cm3/molecule/s
Comparator Or Baselinecis-3-hexenyl acetate (7.84 × 10^-11 cm3/molecule/s)
Quantified Difference~41% reduction in OH radical reactivity
ConditionsGas phase, 298 K, simulated atmospheric conditions

Formulators designing products for outdoor dispersion should procure the formate for its extended stability against UV-initiated OH radical breakdown.

Hydrolytic Stability in Formulation Matrices

The ester linkage in cis-3-hexenyl formate is highly susceptible to hydrolysis when exposed to aqueous environments, readily decomposing into cis-3-hexenol and formic acid [1]. While cis-3-hexenyl acetate maintains moderate stability in water-containing bases and mild surfactant systems, the formate ester is strictly incompatible with high-surfactant or aqueous matrices, necessitating its use exclusively in alcohol or lipid-based carriers [1].

Evidence DimensionHydrolytic stability
Target Compound DataRapid hydrolysis in aqueous/high-surfactant media
Comparator Or Baselinecis-3-hexenyl acetate (Moderate stability in aqueous media)
Quantified DifferenceSignificantly faster degradation rate in water
ConditionsAqueous and high-surfactant formulation bases

Procurement must restrict this compound to alcohol-based, oil-based, or anhydrous formulations to prevent premature degradation and unintended pH shifts during product shelf-life.

High-Impact Fine Perfumery Top Notes

Leveraging its high vapor pressure (>2.5 mmHg at 25°C), cis-3-hexenyl formate is the targeted choice for alcohol-based fine fragrances requiring an immediate, sharp green or unripe apple burst. Because fine perfumes utilize anhydrous ethanol bases, the compound's susceptibility to aqueous hydrolysis is entirely mitigated .

Open-Air and Spatial Fragrancing

Due to its quantified resistance to both ozone and hydroxyl (OH) radical degradation compared to heavier acetates, this formate ester is highly suitable for outdoor scenting, agricultural attractants, or high-UV spatial fragrancing where environmental oxidation typically destroys volatile green notes [1].

Anhydrous Flavor Formulations

In the food industry, cis-3-hexenyl formate is procured for oil- or solvent-based flavorings—such as those used in hard candies or baked goods—to impart a fresh vegetable or tropical fruit profile (e.g., kiwi, melon) without the risk of the rapid aqueous degradation that would occur in beverage emulsions .

Physical Description

colourless to pale yellow liquid with a green, vegetable odou

XLogP3

1.9

Density

0.898-0.918

UNII

E34OB83TYM

GHS Hazard Statements

Aggregated GHS information provided by 1660 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

33467-73-1

Wikipedia

(Z)-formate3-hexen-1-ol

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

3-Hexen-1-ol, 1-formate, (3Z)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types